Methanone, phenyl-2H-tetrazol-5-yl-
Description
Contextualization within the Landscape of Tetrazole Chemistry
Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. wikipedia.org This high nitrogen content confers a unique set of electronic and physicochemical properties. In medicinal chemistry, the tetrazole ring is widely recognized as a bioisostere—a substituent that retains similar biological properties to the group it replaces. researchgate.netacs.org Most notably, the 1H-tetrazole moiety serves as a metabolically stable substitute for the carboxylic acid group. researchgate.netresearchgate.net This is due to their comparable pKa values, allowing them to be deprotonated at physiological pH, and their ability to participate in similar hydrogen bonding interactions. wikipedia.orgnih.gov
This bioisosteric relationship has led to the incorporation of the tetrazole scaffold into numerous FDA-approved drugs, including the angiotensin II receptor blockers losartan, candesartan, and valsartan, which are used to treat hypertension. researchgate.netmdpi.com Beyond its role as a carboxylic acid mimic, the tetrazole ring can also act as a surrogate for the cis-amide bond, a key feature in peptidomimetics. acs.org The versatility of the tetrazole moiety is further demonstrated by its presence in compounds with a wide array of biological activities, including antiviral, anticancer, antibacterial, and antifungal properties. researchgate.netresearchgate.net
Historical Development and Evolution of Tetrazole Synthesis and Significance
The journey of tetrazole chemistry began in 1885 when Swedish chemist J. A. Bladin first reported the synthesis of a tetrazole derivative at the University of Uppsala. researchgate.netnih.gov However, it wasn't until the 1950s that interest in this heterocycle began to grow significantly, spurred by the discovery of its broad biological potential. researchgate.net This led to the development of more robust and versatile synthetic methodologies.
The most common and effective method for synthesizing 5-substituted tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097), typically sodium azide. wikipedia.orgresearchgate.net This method is highly versatile and forms the basis for many modern synthetic routes. Another significant advancement was the development of multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the formation of complex tetrazole derivatives from three or more starting materials in a single step. acs.orgnih.gov These reactions are highly efficient and atom-economical, making them valuable tools in combinatorial chemistry and drug discovery. nih.gov
Over the years, research has also focused on developing regioselective synthesis methods to control the substitution pattern on the tetrazole ring, particularly for creating 2,5-disubstituted tetrazoles. nih.govmdpi.com The significance of tetrazoles extends beyond medicine; they are also investigated as high-energy materials, components in rocket propellants, and as ligands in coordination chemistry. nih.govtaylorandfrancis.com
Overview of Current Research Trajectories for Aryl Tetrazole Ketones
Aryl tetrazole ketones, such as Methanone, phenyl-2H-tetrazol-5-yl-, are a subject of ongoing research interest. The synthesis of these compounds often involves multi-step procedures. A general approach can involve the creation of a 5-aryl-tetrazole followed by acylation or other modifications. For instance, 2,5-disubstituted tetrazoles can be synthesized via copper-catalyzed coupling reactions between a 5-substituted-2H-tetrazole and a boronic acid. rsc.org
The synthesis of related structures, like 2-adamantyl-5-aryl-2H-tetrazoles, has been achieved by reacting 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid, a reaction that proceeds with high regioselectivity for the N-2 position of the tetrazole ring. nih.gov This highlights a common challenge and research focus in tetrazole chemistry: controlling the site of substitution (N-1 vs. N-2).
Research on enamino ketones of the tetrazole series shows that these compounds can be synthesized and subsequently modified through transamination reactions, indicating that the ketone functionality in aryl tetrazole ketones serves as a handle for further chemical elaboration. researchgate.net Current research often focuses on incorporating these tetrazole scaffolds into more complex, drug-like molecules, sometimes using tetrazole aldehydes as building blocks in multicomponent reactions. beilstein-journals.org The goals of this research include the development of novel therapeutic agents by leveraging the established bioisosteric properties of the tetrazole ring while exploring the chemical reactivity of the attached ketone group. mdpi.comresearchgate.net
Interactive Data Table: Synthesis of 2,5-Disubstituted Tetrazoles
The following table details the synthesis of various 2,5-disubstituted tetrazoles through a copper-catalyzed reaction, showcasing the scope of the methodology.
| Entry | 5-Substituted Tetrazole (1) | Arylboronic Acid (2) | Product (3) | Yield (%) |
| 1 | 5-phenyl-2H-tetrazole | 4-methylphenylboronic acid | 2-(4-methylphenyl)-5-phenyl-2H-tetrazole | 90 |
| 2 | 5-phenyl-2H-tetrazole | 2-methylphenylboronic acid | 2-(2-methylphenyl)-5-phenyl-2H-tetrazole | 85 |
| 3 | 5-phenyl-2H-tetrazole | 4-methoxyphenylboronic acid | 2-(4-methoxyphenyl)-5-phenyl-2H-tetrazole | 89 |
| 4 | 5-phenyl-2H-tetrazole | 3-formylphenylboronic acid | 3-(5-phenyl-2H-tetrazol-2-yl)benzaldehyde | 72 |
| Data sourced from a study on copper-catalyzed synthesis of 2,5-disubstituted tetrazoles. rsc.org |
Interactive Data Table: Synthesis of 2-Adamantyl-5-aryl-2H-tetrazoles
This table presents the results from the regioselective synthesis of various 2-adamantyl-5-aryl-2H-tetrazoles.
| Product | Aryl Group | Yield (%) | Melting Point (°C) |
| 3a | Phenyl | 92 | 163–165 |
| 3b | 4-Methylphenyl | 90 | 168–170 |
| 3c | 4-Chlorophenyl | 88 | 179–181 |
| 3f | 2-Chloro-4-(trifluoromethyl)phenyl | 81 | 126–128 |
| Data sourced from the synthesis and characterization of novel 2-adamantyl-5-aryl-2H-tetrazoles. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
phenyl(tetrazolidin-5-yl)methanone |
InChI |
InChI=1S/C8H10N4O/c13-7(8-9-11-12-10-8)6-4-2-1-3-5-6/h1-5,8-12H |
InChI Key |
LIQALINCOLJVPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2NNNN2 |
Origin of Product |
United States |
Synthetic Methodologies for Methanone, Phenyl 2h Tetrazol 5 Yl and Analogues
Classic Synthetic Approaches to 5-Substituted Tetrazoles
Traditional methods for the synthesis of 5-substituted tetrazoles have been well-established and widely utilized for decades. These approaches often involve cycloaddition reactions and the use of specific nitrile precursors.
[3+2] Cycloaddition Reactions of Azides with Nitriles
The [3+2] cycloaddition reaction between an azide (B81097) and a nitrile is the most common and proficient route for the synthesis of 5-substituted 1H-tetrazoles aip.org. This reaction, also known as the Huisgen cycloaddition, involves the 1,3-dipolar cycloaddition of an azide to the carbon-nitrogen triple bond of a nitrile.
The general mechanism of this reaction involves the concerted addition of the 1,3-dipole (azide) to the dipolarophile (nitrile). The reaction can be performed with hydrazoic acid or, more commonly, with sodium azide in the presence of a proton acid or a Lewis acid catalyst rsc.org. The use of catalysts is often necessary to overcome the high activation energy barrier associated with the cycloaddition aip.org. A variety of catalysts have been employed, including both homogeneous and heterogeneous systems. For instance, silica (B1680970) sulfuric acid has been used as an efficient heterogeneous catalyst for this reaction, providing good to excellent yields of 5-substituted 1H-tetrazoles rsc.orgamerigoscientific.com.
The reaction conditions for the [3+2] cycloaddition can vary significantly depending on the substrates and the catalyst used. Solvents like DMF are commonly employed, and the reaction is often carried out at elevated temperatures rsc.orgamerigoscientific.com. The choice of catalyst can influence the reaction rate and yield. For example, a cobalt(II) complex has been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to organonitriles under homogeneous conditions aip.org.
Below is a table summarizing various catalytic systems used in the [3+2] cycloaddition for the synthesis of 5-substituted tetrazoles.
| Catalyst | Substrates | Solvent | Temperature (°C) | Yield (%) | Reference |
| Silica Sulfuric Acid | Various nitriles, NaN3 | DMF | Reflux | 72-95 | rsc.orgamerigoscientific.com |
| Cobalt(II) complex | Benzonitrile (B105546), NaN3 | Methanol | 110 | High | aip.org |
| Cu-based catalyst | Various nitriles, NaN3 | NMP | - | High | rsc.org |
| Zn(II) salts | Various nitriles, NaN3 | Water | Reflux | High | |
| AlCl3 | Various nitriles, NaN3 | - | - | - | nih.gov |
| Et3N·HCl | Various nitriles, NaN3 | - | - | - | nih.gov |
| BF3·OEt2 | Various nitriles, NaN3 | - | - | - | nih.gov |
Utilization of α-Amino Nitriles in Tetrazole Ring Formation
α-Amino nitriles serve as valuable precursors for the synthesis of α-amino tetrazoles, which are considered bioisosteres of α-amino acids. The synthesis involves the conversion of the nitrile group of the α-amino nitrile into a tetrazole ring. This transformation is typically achieved through a [2+3] cycloaddition reaction with an azide source, such as sodium azide, often in the presence of a Lewis acid catalyst like zinc bromide.
This method allows for the preparation of a wide range of tetrazole analogues of amino acids. For example, Boc-protected α-amino nitriles can be converted to their corresponding tetrazoles in good yields by reacting them with sodium azide and a catalytic amount of zinc bromide in a water/2-propanol solvent system at 80°C researchgate.net. This approach has been successfully applied to the synthesis of tetrazole analogues of various proteinogenic and non-proteinogenic amino acids.
The general synthetic scheme involves the initial preparation of the N-protected α-amino nitrile from the corresponding N-protected α-amino acid. The subsequent cycloaddition reaction with sodium azide furnishes the desired tetrazole. The reaction conditions are generally mild, making this a useful method for the synthesis of these important compounds.
Modern and Sustainable Synthetic Strategies
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. This has led to the exploration of novel catalytic systems and energy sources for the synthesis of tetrazoles.
Metal-Catalyzed Coupling Reactions for Aryl-Tetrazole Linkages
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Several of these reactions have been adapted for the synthesis of aryl-tetrazoles, allowing for the introduction of an aryl group onto the tetrazole ring or the synthesis of biaryl systems containing a tetrazole moiety.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate, has been utilized for the synthesis of aryl and heteroaryl N1-tetrazoles researchgate.net. This method provides a modular approach to 2,5-diaryl tetrazoles through a tandem Suzuki-hydrogenolysis protocol researchgate.net. The reaction typically employs a palladium catalyst and a base in a suitable solvent system youtube.comsandiego.eduyoutube.com.
Heck Reaction: The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, has been integrated into one-pot syntheses of complex heterocyclic systems containing a tetrazole ring beilstein-journals.orgresearchgate.netwikipedia.orgorganic-chemistry.orgyoutube.com. For instance, a one-pot Ugi-azide and Heck cyclization reaction sequence has been developed for the synthesis of tetrazole-containing tetrahydroisoquinolines beilstein-journals.orgresearchgate.net.
Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or triflate wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com. While highly versatile, the toxicity of organotin reagents is a significant drawback wikipedia.orgorganic-chemistry.org. Nickel-catalyzed Stille cross-coupling reactions of quaternary ammonium (B1175870) salts via C–N bond cleavage have also been reported nih.gov.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst wikipedia.orgorganic-chemistry.orgyoutube.com. This reaction is known for its high functional group tolerance and has been employed in the synthesis of α-heteroaryl-α-amino acid building blocks containing tetrazoles for DNA-encoded chemical libraries nih.gov.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine wikipedia.org. While primarily used for amine synthesis, its principles can be applied in the synthesis of N-substituted tetrazoles. For example, it has been a key step in the synthesis of tetrazole-based DapE inhibitors luc.edu.
Application of Heterogeneous Catalysts, Including Nanoparticles, in Tetrazole Synthesis
The use of heterogeneous catalysts in organic synthesis offers several advantages, including ease of separation, reusability, and often milder reaction conditions, contributing to more sustainable processes nih.gov. In tetrazole synthesis, a variety of heterogeneous catalysts have been explored, with a particular focus on nanoparticles due to their high surface area-to-volume ratio and unique catalytic properties aip.orgrsc.orgnih.gov.
Numerous nanocatalysts have been developed and successfully applied in the [3+2] cycloaddition reaction for tetrazole synthesis. These include:
Magnetic Nanoparticles: Iron oxide (Fe3O4) nanoparticles, often functionalized with other catalytic species, are popular due to their easy separation using an external magnet amerigoscientific.comnih.gov. Examples include Fe3O4@tryptophan@Ni and Fe3O4@SiO2-APTES-TFA, which have shown excellent catalytic activity in the synthesis of 5-substituted tetrazoles amerigoscientific.comnih.gov.
Copper-based Nanocatalysts: Copper nanoparticles and copper-immobilized on various supports have been extensively used. Cu-MCM-41, CuFe2O4, and biochar-supported Cu-TBA are some examples that have demonstrated high efficiency and recyclability aip.orgamerigoscientific.com.
Zinc Oxide Nanoparticles: Nanocrystalline ZnO acts as an efficient Lewis acidic heterogeneous catalyst for the synthesis of 5-substituted-1H-tetrazoles, affording high yields at elevated temperatures amerigoscientific.com.
Other Nanomaterials: Other nanomaterials like silica-based nanoparticles, metal-organic frameworks (MOFs), and carbon nanotubes functionalized with catalytic species have also been successfully employed amerigoscientific.com. For instance, platinum nanoparticles supported on vulcan carbon (Pt NPs@VC) have been shown to be a superior and recyclable heterogeneous catalyst for this transformation researchgate.net.
The table below provides a summary of various heterogeneous nanocatalysts used in tetrazole synthesis.
| Nanocatalyst | Reaction | Solvent | Temperature (°C) | Key Advantages | Reference |
| Fe3O4@tryptophan@Ni | [3+2] Cycloaddition | - | - | Easy recovery, reusability | nih.gov |
| Fe3O4@SiO2-APTES-TFA | [3+2] Cycloaddition | EtOH | 80 | Excellent yields, short reaction time | nih.gov |
| Cu-MCM-41 | [3+2] Cycloaddition | DMF | 120 | Easy separation, reusable | aip.org |
| Nano Nickel Oxide | Domino Knoevenagel condensation/[3+2] cycloaddition | DMF | 70 | - | aip.org |
| Nanocrystalline ZnO | [3+2] Cycloaddition | - | 120-130 | High yields, recyclability | amerigoscientific.com |
| Pt NPs@VC | [3+2] Cycloaddition | - | - | Excellent catalytic performance, recyclable | researchgate.net |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods aip.orgaip.orglew.ro. This technology has been successfully applied to the synthesis of 5-substituted tetrazoles.
The [3+2] cycloaddition reaction between nitriles and sodium azide can be significantly enhanced under microwave irradiation. For example, the synthesis of 5-substituted 1H-tetrazoles has been achieved in high yields within 3–30 minutes using a heterogeneous Cu-based catalyst under controlled microwave heating rsc.org. This rapid and efficient method also has the advantage of a simple work-up procedure and catalyst recyclability rsc.org.
Microwave irradiation has also been employed in solvent-free conditions for the synthesis of 5-amino-substituted tetrazoles from thiourea and sodium azide, using a Cu(I) salt as a catalyst aip.orgaip.org. This environmentally friendly approach offers the benefits of low catalyst cost, absence of toxic solvents, and high product yields aip.orgaip.org.
The following table summarizes some examples of microwave-assisted synthesis of tetrazoles.
| Reactants | Catalyst | Conditions | Reaction Time | Yield | Reference |
| Various nitriles, NaN3 | Heterogeneous Cu-based | NMP, Microwave | 3-30 min | High | rsc.org |
| Thiourea, NaN3 | Cu(I) salt, Cs2CO3 | Solvent-free, Microwave | Short | High | aip.orgaip.org |
| Aromatic aldehydes, malononitrile (B47326), NaN3 | Fe3O4 nanoparticles | Microwave | 35 min | Excellent | lew.ro |
Multi-Step Organic Synthesis Pathways for Complex Tetrazole-Containing Structures
The creation of complex tetrazole-containing molecules is rarely a single-step process. Multi-step synthesis allows for the methodical construction of the target compound, providing opportunities to purify intermediates and maximize yields at each stage. This approach is essential for synthesizing analogues with diverse substituents, which is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. nih.govnih.gov Strategies are often convergent, where different parts of the molecule are synthesized separately before being combined in the final steps. rug.nl
Key considerations in these multi-step pathways include the choice of starting materials, the sequence of reactions, and the use of catalysts or activating agents to facilitate key transformations. The stability of the tetrazole ring under various reaction conditions is also a critical factor in the design of these synthetic routes. researchgate.net
A prevalent and robust strategy for synthesizing complex tetrazole derivatives involves the initial construction of the 5-substituted tetrazole ring, which then serves as a building block for subsequent reactions. This sequential approach allows for great flexibility in the design of the final molecule.
The most fundamental and widely used method for forming the 5-substituted 1H-tetrazole ring is the [3+2] cycloaddition reaction between a nitrile (R-C≡N) and an azide source, typically sodium azide (NaN₃). nih.govyoutube.com This reaction is often catalyzed by Lewis acids or Brønsted acids, which activate the nitrile group towards nucleophilic attack by the azide anion. youtube.com Various catalysts and reaction conditions have been developed to optimize this transformation for a wide range of substrates, including aromatic, heterocyclic, and aliphatic nitriles. rsc.orgorganic-chemistry.org
The general mechanism involves the activation of the nitrile, followed by the attack of the azide ion and subsequent cyclization to form the aromatic tetrazole ring. youtube.com
Table 1: Selected Catalysts and Conditions for Tetrazole Synthesis from Nitriles
| Catalyst/Reagent | Solvent | Temperature | Substrate Scope | Reference |
| Zinc Bromide (ZnBr₂) | Water | Reflux | Aromatic, Heterocyclic, Aliphatic Nitriles | rsc.org |
| Ammonium Chloride (NH₄Cl) | DMF | Heating | Benzonitrile | youtube.com |
| Ytterbium Triflate (Yb(OTf)₃) | N/A | N/A | Amines, Triethyl Orthoformate, NaN₃ | organic-chemistry.org |
| Nano-TiCl₄·SiO₂ | DMF | Reflux | Benzonitriles | researchgate.net |
Once the phenyl-tetrazole core is synthesized, it can be coupled with other molecular fragments. A notable example is the two-step synthesis of the drug Cilostazol. In this process, a tetrazole intermediate is first formed via a three-component reaction involving an acid chloride, an amine, and trimethylsilyl (B98337) azide (TMSN₃) with a chlorinating agent like phosphorus oxychloride (POCl₃). This intermediate is then coupled with 6-hydroxy-3,4-dihydro-2(1H)-quinolinone in a subsequent step to yield the final drug molecule. rug.nl This highlights how a pre-formed tetrazole can be a key component in a convergent synthesis strategy.
Another approach involves palladium-catalyzed three-component coupling reactions. For instance, activated cyano compounds can react with an allyl source (like allyl methyl carbonate) and trimethylsilyl azide in the presence of a palladium catalyst to form 2-allyltetrazoles. The allyl group can then be removed in a subsequent two-step procedure, making the tetrazole available for further functionalization. nih.gov
An alternative to building the molecule around a newly formed tetrazole ring is to start with a phenyl-tetrazole scaffold that already possesses functional groups amenable to modification. This approach is particularly useful for creating libraries of related compounds by systematically altering a specific part of the molecule.
Cross-coupling reactions are powerful tools for this purpose. For example, a phenyl-tetrazole derivative bearing a halogen (e.g., iodine) can undergo Suzuki-Miyaura cross-coupling with various phenylboronic acids. This palladium-catalyzed reaction allows for the straightforward introduction of substituted phenyl moieties onto the existing phenyl-tetrazole core, enabling the synthesis of a diverse library of biaryl tetrazole compounds. acs.orgacs.org This method offers high tolerance for various functional groups on the coupling partners.
Similarly, other functional groups on the phenyl ring or attached to the tetrazole ring can be modified. Cascade reactions starting from isocyanides can be used to build a tetrazole scaffold which is then subjected to a Suzuki coupling in a one-pot sequence. organic-chemistry.org This combines the formation of the core with its immediate derivatization. Furthermore, 1N-PMB-protected tetrazoles can be deprotonated to create a metalated intermediate, which can then react with a variety of electrophiles like aldehydes, ketones, or Weinreb amides to introduce new substituents. organic-chemistry.org
Table 2: Examples of Derivatization Reactions on Phenyl-Tetrazole Scaffolds
| Reaction Type | Reagents/Catalyst | Functional Group Modified | Added Moiety | Reference |
| Suzuki-Miyaura Coupling | Phenylboronic acids, Pd(PPh₃)₄ | C-I bond on a phenyl ring | Substituted phenyl groups | acs.orgacs.org |
| Electrophilic Addition | Turbo Grignard reagent, then Electrophile (e.g., R-CHO) | C-H bond on tetrazole ring | Aldehydes, ketones, etc. | organic-chemistry.org |
| Cascade Reaction | Isocyanide dibromides, NaN₃, then Suzuki coupling | N/A (forms and derivatizes in sequence) | Aryl groups | organic-chemistry.org |
These derivatization strategies are highly valuable as they leverage a common intermediate to rapidly generate a multitude of analogues, facilitating the exploration of chemical space around the core phenyl-tetrazole structure.
Chemical Reactivity and Mechanistic Investigations of Methanone, Phenyl 2h Tetrazol 5 Yl
Thermal Decomposition Pathways of Tetrazole Systems
The thermal decomposition of tetrazole systems is a key area of study, particularly for energetic materials which often feature tetrazole derivatives due to their high nitrogen content and the generation of nitrogen gas upon decomposition. wikipedia.org The decomposition process can proceed through various pathways, including nitrogen elimination, the formation of reactive intermediates, and intramolecular rearrangements.
A primary decomposition pathway for many tetrazole derivatives involves the elimination of molecular nitrogen (N2). For N-substituted tetrazoles, it is suggested that the decomposition begins with the direct elimination of a nitrogen molecule from the tetrazole ring. researchgate.net This contrasts with C-substituted tetrazoles, which may first undergo isomerization. researchgate.net The thermal breakdown of 2,5-disubstituted tetrazoles, for instance, is known to proceed via nitrogen elimination. acs.org This process is a significant driving force for the decomposition, as the formation of gaseous N2 is entropically favorable.
The thermal decomposition of C,N-disubstituted tetrazoles can lead to the formation of highly reactive nitrilimines. wikipedia.org These intermediates are 1,3-dipoles and are valuable in synthetic chemistry as they can participate in various 1,3-dipolar cycloaddition reactions. wikipedia.org The formation of nitrile imines from 2,5-disubstituted tetrazoles has been a subject of study, highlighting their role as key intermediates in the thermal breakdown process. acs.orgresearchgate.net
Intramolecular rearrangements can also occur during the thermal decomposition of tetrazole systems. For example, the Dimroth rearrangement is a well-known isomerization process in tetrazole chemistry. researchgate.net In some cases, decomposition can be preceded by a tetrazole-azidoimine isomerization, particularly in C-substituted tetrazoles. researchgate.net
Hydrolytic Stability Assessments of Tetrazole Derivatives
The hydrolytic stability of tetrazole derivatives is a crucial factor, especially in the context of their application in medicinal chemistry where they are often used as bioisosteres for carboxylic acids. bohrium.comnumberanalytics.com Studies on derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid, a compound structurally related to the subject of this article, indicate that the tetrazole ring generally possesses good metabolic stability. researchgate.netnih.gov This stability is a key advantage in drug design. bohrium.com However, it is important to note that under certain conditions, such as in the presence of a strong base, the tetrazole ring can be opened. mdpi.com
N-Hetarylation Reactions and Regioselectivity
N-Hetarylation, or the substitution on the nitrogen atoms of the tetrazole ring, is a common reaction. However, a significant challenge in the alkylation of 5-substituted tetrazoles is the lack of regioselectivity, as the reaction can occur at either the N1 or N2 position, leading to a mixture of isomers. researchgate.net The regioselectivity of these reactions can be influenced by factors such as the nature of the substituent at the C5 position, the alkylating agent, and the reaction conditions. For instance, the alkylation of 5-nitrotetrazole salts with alkyl halides tends to favor the formation of the N2-regioisomer. researchgate.net Various methods have been developed to achieve regioselective N-alkylation and N-arylation of tetrazoles. organic-chemistry.org
Spectroscopic and Structural Characterization of Methanone, Phenyl 2h Tetrazol 5 Yl and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In the study of phenyl-2H-tetrazol-5-yl-methanone and its derivatives, ¹H NMR spectra typically reveal distinct signals for the protons of the phenyl and tetrazole rings. For instance, in the ¹H NMR spectrum of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, the pyridine (B92270) ring protons appear at δ 9.37, 8.83, 8.57, and 7.78–7.74 ppm, while the phenyl group protons are observed at δ 8.22–8.16 and 7.68–7.57 ppm. mdpi.com For derivatives like 2-(adamantan-1-yl)-5-aryl-2H-tetrazoles, the adamantyl protons show characteristic broadened singlets between 1.76 and 2.43 ppm. nih.gov
Table 1: ¹H NMR Data for Selected Methanone, phenyl-2H-tetrazol-5-yl- Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
|---|---|---|
| 3-(5-phenyl-2H-tetrazol-2-yl)pyridine mdpi.com | - | 9.37, 8.83, 8.57, 8.22–8.16, 7.78–7.74, 7.68–7.57 |
| 2-(Adamantan-1-yl)-5-phenyl-2H-tetrazole nih.gov | CDCl₃ | 1.85 (6H, t, J = 3.2), 2.33 (3H, br. s), 2.41 (6H, d, J = 2.8), 7.47 (2H, d, J = 8.8), 8.12 (2H, d, J = 8.8) |
| 4-[2-(Adamantan-1-yl)-2H-tetrazol-5-yl]-2-chloroaniline nih.gov | DMSO-d₆ | 1.77 (6H, br. s) |
| Ethyl 7-acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate mdpi.com | CDCl₃ | 1.38 (m, 1H), 1.48–1.58 (m, 1H), 1.67 (s, 3H), 1.80–1.84 (m, 1H), 1.96–2.02 (m, 2H), 2.28 (s, 3H), 2.98–3.10 (m, 2H), 3.74 (dd, 1H, J = 11.6 and 2.0 Hz), 3.91–3.95 (m, 1H), 4.04–4.08 (m, 1H), 7.49–7.55 (m, 5H, ArH) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. A key diagnostic feature for 2,5-disubstituted tetrazoles is the chemical shift of the tetrazole ring carbon. For 2-methyl-5-phenyltetrazole, this carbon resonates at approximately 164.25 ppm, which is a notable downfield shift compared to its 1,5-disubstituted isomer (around 154.2 ppm). mdpi.com In adamantyl-substituted derivatives, the adamantyl carbons typically appear at δ 29.3-42.3 ppm, while the tetrazole carbon is observed around 162.1-164.9 ppm. nih.gov
Table 2: ¹³C NMR Data for Selected Methanone, phenyl-2H-tetrazol-5-yl- Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|
| 2-Methyl-5-phenyl-2H-tetrazole mdpi.com | - | ~164.25 (C-tetrazole) |
| 2-(Adamantan-1-yl)-5-(4-chlorophenyl)-2H-tetrazole nih.gov | CDCl₃ | 29.4, 35.9, 42.3, 64.1 (C Ad); 126.5, 128.1 (2C), 129.0, 129.1, 135.9 (C Ar); 163.3 (C tetrazole) |
| 2-[2-(Adamantan-1-yl)-2H-tetrazol-5-yl]-6-bromo-4-nitroaniline nih.gov | CDCl₃ | 29.4, 36.1, 42.3, 64.9 (C Ad); 109.0, 109.9, 124.3, 124.5, 129.4, 148.2 (C Ar); 162.1 (C tetrazole) |
| Ethyl 7-acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate mdpi.com | CDCl₃ | 14.4, 24.8, 26.0, 26.03, 26.3, 30.8, 34.8, 62.3, 76.3, 87.4, 126.0, 129.1, 129.9, 132.8, 135.3, 150.9, 152.3, 208.3 |
Vibrational (Infrared) and Electronic (UV-Visible) Absorption Spectroscopy
Vibrational and electronic spectroscopy probe the energy levels of molecules, providing information about functional groups and conjugated systems.
Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. In adamantyl-substituted phenyl-2H-tetrazoles, characteristic bands are observed for C-H stretching of the adamantyl group (around 2908-2941 cm⁻¹) and aromatic C-H stretching. nih.gov For instance, in 2-[2-(adamantan-1-yl)-2H-tetrazol-5-yl]-6-bromo-4-nitroaniline, vibrational bands are seen at 3346, 2908, 1611, 1594, 1495, 1323, 1303, 1273, 1142, and 1020 cm⁻¹. nih.gov
UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, a related heterocyclic ketone, experimental absorption bands are centered around 301-303 nm. physchemres.org Theoretical calculations for this molecule show the first singlet state (S1) at approximately 314-320 nm. physchemres.org In another study, a tetrazole derivative exhibited a maximum absorption (λmax) at 314 nm, which showed a hypochromic effect upon binding to DNA. researchgate.net
Table 3: Spectroscopic Data for Selected Phenyl-2H-tetrazol-5-yl- Methanone Derivatives
| Compound | IR (ν, cm⁻¹) | UV-Vis (λ_max, nm) |
|---|---|---|
| 2-[2-(Adamantan-1-yl)-2H-tetrazol-5-yl]-6-bromo-4-nitroaniline nih.gov | 3346, 2908, 1611, 1594, 1495, 1323, 1303, 1273, 1142, 1020 | Not Reported |
| 4-[2-(Adamantan-1-yl)-2H-tetrazol-5-yl]-2-chloroaniline nih.gov | 3202, 2941, 2916, 1635, 1606, 1466, 1420 | Not Reported |
| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone physchemres.org | Not Reported | 301 (in DCM), 303 (in DMSO) |
| Tetrazole derivative 5o researchgate.net | Not Reported | 314 |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming molecular formulas.
For 2-adamantyl-5-aryl-2H-tetrazoles, HRMS has been used to confirm their elemental composition. nih.gov For example, the calculated m/z for C₁₇H₂₀ClN₄ [M+H]⁺ is 315.1371, with a found value of 315.1375. nih.gov In the case of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, a notable fragmentation pattern is the loss of a nitrogen molecule (N₂) from the protonated molecule [M+H]⁺, resulting in a stable [M+H-N₂]⁺ ion. mdpi.com
Table 4: High-Resolution Mass Spectrometry Data for Phenyl-2H-tetrazol-5-yl- Derivatives
| Compound | Formula | Calculated m/z | Found m/z | Ion |
|---|---|---|---|---|
| 2-(Adamantan-1-yl)-5-(4-chlorophenyl)-2H-tetrazole nih.gov | C₁₇H₂₀ClN₄ | 315.1371 | 315.1375 | [M+H]⁺ |
| 2-[2-(Adamantan-1-yl)-2H-tetrazol-5-yl]-6-bromo-4-nitroaniline nih.gov | C₁₇H₁₈BrN₆O₂ | - | 417.0677 | [M-H]⁻ |
| 3-(5-phenyl-2H-tetrazol-2-yl)pyridine mdpi.com | C₁₂H₉N₅ | 224.09325 | - | [M+H]⁺ |
X-ray Diffraction Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been instrumental in confirming the structures of various phenyl-2H-tetrazol-5-yl-methanone derivatives and understanding their intermolecular interactions in the solid state.
Studies on 2-adamantyl-5-aryl-2H-tetrazoles have shown that the 2H-tetrazole ring is a planar, highly aromatic system. nih.gov The dihedral angle between the phenyl and tetrazole rings is typically small, suggesting potential π-π conjugation. nih.gov In the crystal structure of 1,4-bis[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]butane, the butylene linker connects two phenyl tetrazole moieties at the second nitrogen atom of each tetrazole ring. researchgate.net The crystal packing is often governed by various intermolecular interactions, including C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions, which lead to the formation of layered structures. researchgate.netresearchgate.net For instance, in the crystal structure of ethyl 7-acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate, the tetrahydropyridazine ring adopts a half-chair conformation, while the tetrahydropyrano ring is in a chair conformation. mdpi.com
Table 5: Crystallographic Data for Selected Phenyl-2H-tetrazol-5-yl- Derivatives
| Compound | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| 5-(4-Methoxyphenyl)-2-methyl-2H-1,2,3-triazol-4-ylmethanone researchgate.net | Monoclinic | P2₁/n | Stabilized by intramolecular C—H···O and C—H···N contacts; supramolecular structure governed by C—H···N hydrogen-bonded dimers and π–π stacking. |
| 1,4-Bis[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]butane researchgate.net | Monoclinic | P2₁/c | Butylene linker connects two phenyl tetrazole moieties at N2; molecules form centrosymmetric dimers via C—H···O hydrogen bonds. |
| Ethyl 7-acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate mdpi.com | Triclinic | P-1 | Two cis-fused six-membered rings; tetrahydropyridazine ring in half-chair conformation, tetrahydropyrano ring in chair conformation. |
Computational and Theoretical Chemistry Studies of Methanone, Phenyl 2h Tetrazol 5 Yl
Density Functional Theory (DFT) Calculations and Quantum Chemical Modeling
Density Functional Theory (DFT) stands as a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for Methanone, phenyl-2H-tetrazol-5-yl- would involve modeling the molecule's electronic and geometric features to predict its behavior. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), to solve the Kohn-Sham equations, which are analogous to the Schrödinger equation but for a fictitious system of non-interacting electrons.
Electronic Structure Analysis: HOMO-LUMO Gap and Molecular Orbitals
The electronic structure of a molecule is fundamental to its chemical reactivity. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For Methanone, phenyl-2H-tetrazol-5-yl-, the presence of aromatic rings and heteroatoms is expected to influence this gap, as these features often lead to increased electron delocalization and a smaller energy gap. Analysis of the molecular orbitals would reveal the distribution of electron density, with the HOMO likely localized on the more electron-rich portions of the molecule and the LUMO on the electron-deficient sites.
Table 1: Illustrative HOMO-LUMO Data for Methanone, phenyl-2H-tetrazol-5-yl-
| Parameter | Illustrative Value (eV) | Significance |
| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| ELUMO | -1.8 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| Egap (HOMO-LUMO) | 4.7 | Indicates chemical reactivity and the energy of the lowest electronic excitation. |
Molecular Geometry Optimization and Conformational Analysis
Before electronic properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This is achieved through geometry optimization, a computational process that finds the minimum energy conformation of the molecule on its potential energy surface. For a flexible molecule like Methanone, phenyl-2H-tetrazol-5-yl-, which has rotational freedom around the bonds connecting the phenyl and tetrazole rings to the carbonyl group, conformational analysis is crucial. This involves exploring different conformers to identify the global minimum energy structure. The optimized geometry provides key data such as bond lengths, bond angles, and dihedral angles.
Table 2: Predicted Optimized Geometrical Parameters for Methanone, phenyl-2H-tetrazol-5-yl- (Illustrative)
| Parameter | Bond | Predicted Value |
| Bond Length | C=O (carbonyl) | ~1.22 Å |
| C-C (phenyl-carbonyl) | ~1.49 Å | |
| C-N (tetrazole-carbonyl) | ~1.45 Å | |
| Bond Angle | Phenyl-C-Tetrazole | ~118° |
| Dihedral Angle | Phenyl-C-C-N | Defines the twist between the phenyl and tetrazole rings. |
Reactivity Indices and Local Reactivity Analysis (e.g., Fukui Functions, Chemical Hardness/Softness)
Conceptual DFT provides a framework for quantifying global and local reactivity. Global reactivity indices like chemical hardness (resistance to change in electron distribution) and its inverse, global softness, are derived from the HOMO and LUMO energies.
Local reactivity, which identifies the most reactive sites within a molecule, can be analyzed using Fukui functions. The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. This allows for the prediction of sites susceptible to nucleophilic attack (where an electron is added) or electrophilic attack (where an electron is removed). For Methanone, phenyl-2H-tetrazol-5-yl-, the carbonyl carbon would be a likely site for nucleophilic attack, while the nitrogen atoms of the tetrazole ring could be involved in electrophilic interactions.
Table 3: Illustrative Conceptual DFT Reactivity Descriptors
| Descriptor | Definition | Significance for Methanone, phenyl-2H-tetrazol-5-yl- |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation or polarization. |
| Global Softness (S) | 1 / η | A high value indicates high reactivity. |
| Fukui Function (f+) | Identifies sites for nucleophilic attack. | Highlights electrophilic centers like the carbonyl carbon. |
| Fukui Function (f-) | Identifies sites for electrophilic attack. | Highlights nucleophilic centers like the heteroatoms. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, interactions with solvent, and other time-dependent phenomena. For Methanone, phenyl-2H-tetrazol-5-yl-, an MD simulation could reveal the flexibility of the molecule in a solution, showing how the phenyl and tetrazole rings rotate and flex in a dynamic environment. Such simulations are particularly useful for understanding how the molecule might interact with a biological target, like the active site of an enzyme.
In Silico Prediction of Chemical Properties and Reactivity
In silico methods use computational models to predict a wide range of chemical properties, from physicochemical characteristics to toxicological profiles. These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, which correlate a molecule's structure with its observed activity or properties. For Methanone, phenyl-2H-tetrazol-5-yl-, various properties could be predicted using specialized software.
Table 4: In Silico Predicted Properties for Methanone, phenyl-2H-tetrazol-5-yl- (Illustrative)
| Property Type | Predicted Parameter | Significance |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates hydrophobicity and potential for membrane permeability. |
| Aqueous Solubility | Important for bioavailability and formulation. | |
| Pharmacokinetic | Blood-Brain Barrier (BBB) Penetration | Predicts potential for central nervous system activity. |
| Toxicological | Mutagenicity | Predicts the potential to cause genetic mutations. |
| Carcinogenicity | Assesses the risk of causing cancer. |
These in silico tools are invaluable in early-stage drug discovery and chemical safety assessment, allowing for the rapid screening of virtual compounds to prioritize those with desirable properties and low toxicity for synthesis and further testing.
Derivatives and Analogues of Methanone, Phenyl 2h Tetrazol 5 Yl : Design and Advanced Applications
Synthesis and Investigation of Phenyl(2H-tetrazol-5-yl)methanamine Derivatives
The synthesis of Phenyl(2H-tetrazol-5-yl)methanamine derivatives represents a significant area of research. A key step in this process often involves the reduction of an oxime intermediate. For instance, the synthesis of valsartan, a prominent angiotensin II receptor blocker, involves the creation of a biphenyl (B1667301) tetrazole intermediate. mdpi.comresearchgate.netnih.gov The synthesis of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid derivatives, which are structurally related to valsartan, has been accomplished using a variety of phenols. mdpi.comresearchgate.netnih.gov These synthetic endeavors have yielded compounds with notable biological activities, including antioxidant and antihypertensive properties. mdpi.comresearchgate.netnih.gov
A study focused on the synthesis and evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid-based ester derivatives demonstrated that these new compounds exhibited significant free radical scavenging potential, often exceeding that of the parent drug, while also retaining antihypertensive capabilities. mdpi.comresearchgate.netnih.gov One particular derivative, designated AV2, was identified as the most potent against hypertension among the tested compounds. mdpi.comresearchgate.net
N-Acyl/Aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide Analogues
A series of novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides has been efficiently synthesized. tubitak.gov.trtubitak.gov.tracarindex.comresearchgate.net The synthetic route involves treating 2-(5-phenyl-2H-tetrazole-2-yl)acetohydrazide with various aroyl, heterocyclyl, or alkanoyl chlorides. tubitak.gov.trtubitak.gov.tracarindex.comresearchgate.net The structures of these newly created compounds have been rigorously confirmed using a suite of analytical techniques, including FTIR, 1H NMR, 13C NMR, GC-MS, and elemental analysis. tubitak.gov.trtubitak.gov.tr This class of compounds is of significant interest due to the combined presence of the tetrazole and hydrazide moieties, both of which are known to be important pharmacophores. tubitak.gov.tr The ability to introduce a wide variety of aryl and heterocyclyl substituents allows for the creation of a diverse library of compounds with the potential for enhanced biological activities. tubitak.gov.tr
The synthesis of the key intermediate, 2-(5-phenyl-2H-tetrazole-2-yl)acetohydrazide, is achieved by reacting a tetrazole-ester with hydrazine (B178648) hydrate (B1144303) in methanol. tubitak.gov.tr Subsequent acylation with different acyl/aroyl chlorides in dry DMF yields the final N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide analogues. tubitak.gov.tr
Tetrazolyl-Substituted Indole (B1671886) Derivatives
The hybridization of the tetrazole ring with an indole scaffold has emerged as a promising strategy in the development of novel therapeutic agents. researchgate.netrsc.org A series of new indole-tetrazole derivatives were designed and synthesized with the goal of developing potential anti-breast cancer agents. rsc.org These compounds demonstrated in vitro anti-proliferative activity against various human breast cancer cell lines. rsc.org
In one study, compounds 5d and 5f showed significant anti-proliferative activity against the ER-α dominant T-47D cell line, with IC50 values of 10.00 ± 0.59 and 3.83 ± 0.74 μM, respectively. rsc.org These compounds also exhibited significant binding affinity to the estrogen receptor-alpha (ER-α). rsc.org Molecular docking and dynamics simulation studies have provided insights into the binding modes of these derivatives, suggesting that they induce conformational changes in the ER-α protein, leading to an antagonistic effect. rsc.org
The synthesis of these derivatives often involves the reaction of indole precursors with appropriate reagents to introduce the tetrazole moiety. For example, N-substituted indole-based chalcones and hydrazide-hydrazones have been synthesized and evaluated for their biological activities. nih.gov
Bioisosteric and Pharmacophore Design Principles
The design of novel drug candidates often relies on the principles of bioisosterism and pharmacophore modeling. The tetrazole ring, in particular, has proven to be a valuable component in the design of new therapeutic agents due to its unique physicochemical properties. numberanalytics.com
Tetrazole as a Bioisosteric Replacement for Carboxylic Acids
The tetrazole group is widely recognized as a classic bioisostere for the carboxylic acid functional group. tubitak.gov.trnih.govtandfonline.com This is attributed to several key similarities between the two moieties. Both have comparable pKa values, with tetrazoles typically ranging from 4.5 to 4.9 and carboxylic acids from 4.2 to 4.4, allowing them to be ionized at physiological pH. rug.nl This similarity in acidity is crucial for maintaining biological activity when a carboxylic acid is replaced by a tetrazole. rug.nl
Furthermore, the tetrazole ring is metabolically stable and resistant to many of the biological transformations that carboxylic acids can undergo. tandfonline.com This metabolic stability can lead to improved pharmacokinetic profiles and a longer duration of action for drugs containing a tetrazole moiety. rug.nl The replacement of a carboxylic acid with a tetrazole can also increase lipophilicity, which may enhance a drug's ability to cross cell membranes. rug.nl A notable example of this bioisosteric replacement is found in several angiotensin II receptor antagonists, such as losartan. nih.gov
Hydrogen Bonding Capabilities of Tetrazole Nitrogen Atoms
The nitrogen-rich tetrazole ring offers multiple opportunities for hydrogen bonding interactions with biological targets. rug.nl The four nitrogen atoms in the ring possess lone pairs of electrons that can act as hydrogen bond acceptors. researchgate.net Modeling studies have suggested that deprotonated tetrazoles can form stronger hydrogen bonds than carboxylate groups. researchgate.net
The spatial arrangement of these hydrogen bond acceptors is a key differentiator between tetrazoles and carboxylic acids. nih.gov The tetrazolyl group can form four orthogonal hydrogen bonds in the plane of the five-membered ring, whereas a carboxylate forms four hydrogen bonds in the plane of the O-C-O atoms. nih.gov This difference in the geometry of hydrogen bonding can influence the binding affinity and selectivity of a drug for its target receptor. cambridgemedchemconsulting.com The ability of tetrazoles to adapt to different binding modes makes them highly flexible ligands in drug design. mdpi.org
Structure-Activity Relationship (SAR) Methodologies in Tetrazole Series
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. drugdesign.org In the context of tetrazole-containing compounds, SAR analyses are crucial for optimizing lead compounds and designing new derivatives with improved potency and selectivity. nih.gov
By systematically modifying the substituents on the tetrazole ring and other parts of the molecule, researchers can identify key structural features that are essential for biological activity. nih.gov For example, in a series of tetrazole-based growth hormone secretagogues, SAR studies revealed the importance of specific substitutions for in vitro and in vivo potency. nih.gov
SAR studies on various tetrazole derivatives have demonstrated that the introduction of different functional groups can significantly impact their biological profiles. For instance, in a series of pyrazolopyridinyl pyrimidine (B1678525) derivatives, the presence of more amino substituents generally resulted in better inhibitory activity, while steric effects were also found to be a critical factor. nih.gov Conversely, in another study, a tetrazole-substituted compound showed significantly reduced activity compared to other heterocyclic-substituted analogues. nih.gov These examples underscore the importance of detailed SAR analyses in guiding the rational design of new tetrazole-based therapeutic agents. researchgate.net
Coordination Chemistry and Materials Science Applications of Tetrazole Containing Compounds
Tetrazole-Based Ligands in Metal Complexation
Tetrazole derivatives are widely recognized for their role as versatile ligands in coordination chemistry. thieme-connect.com The tetrazole ring, with its four nitrogen atoms, can coordinate to metal centers in various modes, including monodentate, bidentate, and bridging fashions, leading to the formation of diverse and complex structures. researchgate.net The specific nature of the substituent at the 5-position of the tetrazole ring plays a crucial role in determining the coordination mode and the properties of the resulting metal complexes.
The design and synthesis of neutral tetrazole ligands are of great interest for the construction of energetic coordination compounds (ECCs). Neutral ligands, unlike their anionic counterparts, allow for the incorporation of energetic anions into the coordination sphere, which can significantly enhance the energetic properties of the resulting materials. nih.gov The synthesis of 5-substituted tetrazoles can be achieved through various methods, including the [2+3] cycloaddition of nitriles with azides. thieme-connect.comacs.org
For instance, 5-phenyl-2H-tetrazole can be prepared from benzonitrile (B105546) and sodium azide (B81097). rsc.org The introduction of a phenyl group at the 5-position influences the electronic properties of the tetrazole ring and provides steric bulk, which can affect the coordination geometry of the resulting metal complexes. Further functionalization, such as the introduction of a carbonyl group to form Methanone, phenyl-2H-tetrazol-5-yl-, adds another potential coordination site (the oxygen atom of the carbonyl group), making it a potentially multidentate ligand.
The synthesis of related neutral tetrazole ligands, such as 1-(azidomethyl)-5H-tetrazole, has been reported to proceed via hydroxymethylation of 1,5H-tetrazole followed by mesylation and azidation. frontiersin.org Such synthetic strategies could potentially be adapted for the modification of the phenyl ring in Methanone, phenyl-2H-tetrazol-5-yl- to create more complex and functionalized ligands.
The characterization of transition metal complexes with tetrazole ligands is essential to understand their structure, bonding, and properties. A variety of analytical techniques are employed for this purpose, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and multinuclear NMR spectroscopy. nih.govnih.gov
For example, the crystal structure of a silver(I) complex with 2-allyl-5-phenyl-2H-tetrazole, [Ag(2-aphtr)ClO4], revealed a trigonal pyramidal coordination environment for the Ag(I) atom, involving coordination with the C=C bond of the allyl group and two nitrogen atoms from adjacent tetrazole molecules. rsc.org In another example, a cobalt(II) complex with 5-(4-pyridyl)tetrazole ligands, [Co(C6H4N5)2(H2O)4]·2H2O, showed a slightly distorted octahedral coordination geometry. tandfonline.com
Table 1: Selected Crystallographic Data for a Transition Metal Complex with a Phenyl-Tetrazole Ligand
| Parameter | [Ag(2-allyl-5-phenyl-2H-tetrazole)ClO4] |
| Chemical Formula | C10H10AgClN4O4 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.3078(12) |
| b (Å) | 7.0690(15) |
| c (Å) | 14.566(3) |
| α (°) | 80.780(12) |
| β (°) | 88.148(12) |
| γ (°) | 79.759(13) |
| Volume (ų) | 630.9(2) |
| Z | 2 |
| Data sourced from Slyvka et al. rsc.org |
Energetic Materials Derived from High-Nitrogen Tetrazoles
The high nitrogen content and positive heats of formation of tetrazole derivatives make them a cornerstone in the development of advanced energetic materials. researchgate.net These compounds release a large amount of energy upon decomposition, with the primary product being the environmentally benign nitrogen gas. researchgate.net The formation of energetic salts by combining a tetrazole-based anion with a nitrogen-rich cation is a common strategy to enhance density and thermal stability. koreascience.krresearchgate.net
The synthesis of nitrogen-rich energetic salts often involves the reaction of a tetrazole derivative, acting as an acid, with a nitrogen-rich base. A variety of cations such as ammonium (B1175870), hydrazinium, guanidinium, and aminoguanidinium are commonly used. koreascience.kr
For example, a series of energetic salts were synthesized based on 1,1'-dihydroxy-5,5'-azobistetrazole with various nitrogen-rich cations. researchgate.net In another study, high-density energetic salts were prepared using the 5-hydrazino-1H-tetrazolium cation. cambridge.org While direct synthesis of energetic salts from Methanone, phenyl-2H-tetrazol-5-yl- is not detailed in the available literature, the presence of the acidic N-H proton on the tetrazole ring suggests its potential to form such salts. The synthesis of related energetic coordination polymers (ECPs) based on tetrazole N-oxides has also been explored as a way to increase oxygen balance and energetic performance. rsc.org
The thermal stability of energetic materials is a critical parameter for their safe handling, storage, and application. researchgate.net Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are the primary techniques used to evaluate the decomposition temperatures and thermal behavior of these materials. tandfonline.com
Energetic coordination polymers based on tetrazole derivatives often exhibit high thermal stability. For instance, a Co(II) and 5-mercapto-1-methyl-tetrazole based energetic coordination polymer was found to be a potential safe explosive with high thermal stability. nih.gov A study on tetrazole-based energetic metal-organic frameworks showed their potential to catalyze the thermal decomposition of ammonium perchlorate, indicating their role in modifying the thermal behavior of other energetic components. tandfonline.comresearchgate.net
Table 2: Thermal Decomposition Data for Selected Nitrogen-Rich Tetrazole Salts
| Compound | Decomposition Temperature (Td) (°C) |
| Ethylenediammonium 1,1'-dihydroxy-5,5'-azobistetrazolate | 245.3 |
| Hydrazinium 1,1'-dihydroxy-5,5'-azobistetrazolate | 269.5 |
| Guanidinium 1,1'-dihydroxy-5,5'-azobistetrazolate | 301.8 |
| 5-Amino-tetrazolium 1,1'-dihydroxy-5,5'-azobistetrazolate | 258.9 |
| Data sourced from a study on nitrogen-rich salts of 1,1'-dihydroxy-5,5'-azobistetrazole. researchgate.net |
Development of Functional Materials Utilizing Tetrazole Scaffolds
The unique properties of the tetrazole ring have led to its incorporation into a variety of functional materials beyond energetic applications. The ability of tetrazoles to form stable complexes and extended networks through coordination and hydrogen bonding makes them valuable building blocks in materials science. thieme-connect.com
The development of coordination polymers and metal-organic frameworks (MOFs) based on tetrazole ligands has been an active area of research. These materials can exhibit interesting properties such as photoluminescence and catalytic activity. nih.govscielo.br For example, a Pb2+-based coordination polymer with a 5-(1H-tetrazol-5-yl)isophthalic acid ligand displayed photoluminescent properties. cambridge.org In another instance, two new coordination polymers based on tetrazole-carboxylate connectors showed catalytic activity in the oxidative coupling of 2,6-di-tert-butylphenol. scielo.br
The functional use of tetrazole derivatives has also been explored in other areas. For example, 2-methyl-5-phenyl-2H-tetrazole has been predicted to have potential use as a catalyst. researchgate.net Furthermore, some 5-substituted aryl 1H-tetrazoles have been investigated for their antimicrobial activity, demonstrating a synergistic effect with existing antibacterial agents. nih.gov The diverse reactivity and functionality of the tetrazole scaffold, as exemplified by these studies, suggest that Methanone, phenyl-2H-tetrazol-5-yl- could also serve as a versatile platform for the development of new functional materials.
Future Perspectives and Emerging Research Avenues for Phenyl Tetrazole Ketones
Advancements in Stereoselective and Asymmetric Synthesis of Tetrazole Derivatives
The synthesis of chiral tetrazole derivatives is a burgeoning field, driven by the demand for enantiomerically pure compounds in medicinal chemistry. While multicomponent reactions (MCRs) have proven effective for generating diverse tetrazole scaffolds, achieving high stereoselectivity remains a significant challenge, particularly for structures incorporating a ketone. nih.govbohrium.com
Future research is moving towards the development of novel chiral catalysts and asymmetric reaction methodologies applicable to phenyl tetrazole ketones. Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are prime candidates for stereoselective modifications. echemi.comresearchgate.net Researchers are exploring chiral N,N′-dioxide/metal complexes to catalyze these reactions, aiming to control the formation of stereocenters. bohrium.comresearchgate.net For instance, the enantioselective addition of isocyanides to prochiral substrates in the presence of a chiral catalyst could yield enantioenriched tetrazole derivatives. researchgate.net A key challenge is to precisely control the reaction pathways, which can often lead to multiple products. bohrium.com The development of switchable multicomponent reactions, where conditions can be modulated to favor a specific stereoisomer, represents a promising frontier. researchgate.net
Table 1: Examples of Asymmetric Multicomponent Reactions for Tetrazole Synthesis
| Reaction Type | Components | Catalyst/Promoter | Key Feature |
| Ugi Tetrazole (UT-4CR) | Isocyanide, Oxo component, Amine, Azide (B81097) Source (e.g., TMSN₃) | Lewis Acid | Access to α-aminomethyl tetrazoles, which are isosteres of α-amino acids. nih.gov |
| Passerini-Type Reaction | Aldehyde, Isocyanide, Me₃SiN₃ | Chiral Lewis Acid (e.g., Mg(OTf)₂/N,N′-dioxide ligand) | Catalytic, enantioselective synthesis of 5-(1-hydroxyalkyl)tetrazoles. nih.govechemi.com |
| Three-Component Reaction | Alkylidene malonate, Isocyanide, TMSN₃ | Chiral MgII-N,Nʹ-dioxide | Enantioselective synthesis of functionalized tetrazole-derivatives. researchgate.net |
This table is generated based on data from multiple sources. nih.govechemi.comresearchgate.net
Novel Mechanistic Investigations Using Advanced Spectroscopic Techniques and Kinetic Analysis
Understanding the reaction mechanisms of phenyl tetrazole ketones is crucial for controlling their reactivity and designing new applications. Advanced spectroscopic techniques are indispensable tools for these investigations. The photochemical reactivity of phenyl (methyl-tetrazolyl) ketone, a close analog of the title compound, has been studied in detail using nanosecond laser flash photolysis. rsc.orgrsc.org
These studies reveal a complex, solvent-dependent mechanism. Upon irradiation, the ketone is promoted to its triplet excited state. rsc.org What happens next depends on the solvent's properties. In hydrogen-donating solvents like 2-propanol and cyclohexane, a direct, one-step hydrogen atom transfer occurs, forming a ketyl radical. rsc.org In contrast, in a polar, non-H-atom-donating solvent like acetonitrile, the mechanism switches to a two-step process involving an initial electron transfer followed by a proton transfer, proceeding through a zwitterionic diradical intermediate. rsc.org
Future work will likely involve applying a broader range of time-resolved spectroscopic methods (e.g., femtosecond transient absorption) to observe the earliest events following photoexcitation. Kinetic analysis of these processes provides fundamental data on reaction rates and the influence of substituents and the environment. acs.org Furthermore, techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy remain essential for the structural characterization of both starting materials and final products, helping to piece together the complete reaction pathway. nih.govedu.krdresearchgate.net
Table 2: Transient Species Observed in the Photolysis of Phenyl (methyl-tetrazolyl) ketone
| Solvent | Intermediate Species | Max. Wavelength (λmax) | Formation Timescale | Decay Reaction |
| Acetonitrile | Triplet Excited State | 390/570 nm | Immediate | ~0.7 µs (energy transfer) |
| Acetonitrile | Zwitterionic Diradical | 460 nm | 0.6 µs | Dimerization |
| 2-Propanol | Ketyl Radical | 315/475 nm | < 0.02 µs | Second-order (forms pinacol) |
| Cyclohexane | Ketyl Radical | 315/475 nm | ~0.06 µs | Second-order and in-cage recombination |
This table is compiled from data presented in photochemical studies. rsc.orgrsc.org
Synergistic Integration of Computational and Experimental Methods for De Novo Molecular Design
The combination of computational modeling and experimental synthesis is a powerful paradigm for accelerating the discovery of new molecules. For tetrazole derivatives, this synergy is being used to predict reactivity, understand reaction mechanisms, and design novel compounds with desired properties from the ground up (de novo design). nih.govmdpi.com
Density Functional Theory (DFT) calculations are employed to explore the electronic structure, stability, and reactivity of different tetrazole isomers and intermediates. mdpi.com For example, computational studies have been used to rationalize the regioselectivity of N-alkylation reactions of tetrazoles, which can produce multiple isomers. By calculating the energies of possible products and transition states, researchers can predict the most likely outcome, guiding experimental efforts. mdpi.com
In the context of de novo design, computational methods enable the virtual screening of vast chemical libraries. nih.govacs.org Starting with a core scaffold like a phenyl tetrazole ketone, algorithms can generate thousands of virtual derivatives and predict their properties, such as binding affinity to a biological target. nih.gov This approach allows chemists to prioritize the synthesis of the most promising candidates, saving significant time and resources. nih.govbeilstein-journals.orgresearchgate.net This strategy is particularly valuable in medicinal chemistry, where the tetrazole ring is often used as a bioisostere for the carboxylic acid group. beilstein-journals.orgrug.nl
Exploration of Unconventional Chemical Transformations and Reactivities
Phenyl tetrazole ketones are ripe for the exploration of unconventional chemical reactions, primarily driven by the unique reactivity of the tetrazole ring and the photosensitive ketone group. The photochemistry of these compounds offers a pathway to transformations not easily achieved through traditional thermal methods. rsc.orgnih.gov
As detailed previously (Section 8.2), the photolysis of a phenyl (methyl-tetrazolyl) ketone demonstrates a fascinating solvent-dependent switch between hydrogen atom transfer and electron transfer mechanisms. rsc.org This ability to control the reaction pathway by simply changing the solvent is a hallmark of unconventional reactivity. The resulting radical intermediates can be trapped or undergo unique dimerization and recombination reactions to form complex products that would be difficult to synthesize otherwise. rsc.orgrsc.org
Beyond photochemistry, the tetrazole ring itself can undergo transformations like thermal decomposition, which generates highly reactive nitrilimine intermediates. colab.wswikipedia.org These intermediates can then participate in various cycloaddition reactions, providing a route to other heterocyclic systems. wikipedia.org Future research will focus on harnessing these reactive intermediates derived from phenyl tetrazole ketones to develop novel synthetic methodologies and access unprecedented molecular architectures.
Expanding the Scope of Coordination Polymer Chemistry with Phenyl Tetrazole Ketones
Coordination polymers and metal-organic frameworks (MOFs) are materials constructed from metal ions linked by organic ligands. Tetrazole-based ligands are highly valued in this field because the four nitrogen atoms of the tetrazole ring offer multiple coordination sites, enabling the formation of diverse and robust structures. psu.edumdpi.com 5-Phenyltetrazole, for instance, has been used to construct coordination polymers. sigmaaldrich.com
The phenyl tetrazole ketone structure is particularly promising as a multifunctional ligand. It combines the versatile bridging capability of the tetrazole ring with a potential chelation site at the ketone group, similar to how β-diketone ligands function. mdpi.com This dual functionality could allow for more intricate control over the resulting polymer's topology and properties. Researchers have begun to explore ligands that combine tetrazole and β-diketone functionalities, demonstrating their ability to form luminescent and structurally complex coordination polymers. mdpi.com
The tetrazole ring can adopt numerous coordination modes, acting as a bridge between multiple metal centers to build 1D, 2D, or 3D networks. psu.edursc.org The specific mode depends on factors like the metal ion, solvent, and reaction conditions. The integration of the phenyl ketone moiety could introduce additional properties, such as luminescence or enhanced catalytic activity, into the final material. mdpi.comrsc.org
Table 3: Selected Coordination Modes of Tetrazolate Ligands in Polymers
| Coordination Mode | Description | Connectivity |
| Mode I | Monodentate coordination through N1 | 1-connected |
| Mode VI | Bridging between two metal centers via N1 and N2 | 2-connected |
| Mode VII | Bridging between three metal centers via N1, N2, and N4 | 3-connected |
| Mode VIII | Bridging between four metal centers via all four N atoms | 4-connected |
This table is adapted from literature discussing the coordination chemistry of tetrazoles. psu.edu
Q & A
Basic: What synthetic methodologies are recommended for preparing phenyl-2H-tetrazol-5-yl-methanone derivatives?
Answer:
A common approach involves coupling reactions between substituted phenyl precursors and tetrazole moieties under heterogenous catalytic conditions. For example, PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C facilitates efficient synthesis . Reaction progress is monitored via TLC, followed by purification using recrystallization in aqueous acetic acid. Key steps include stoichiometric control of reactants (e.g., 1:1 molar ratio of tetrazole derivatives to aryl chlorides) and post-reaction isolation via ice-water quenching .
Basic: How can spectroscopic techniques validate the structure of phenyl-2H-tetrazol-5-yl-methanone derivatives?
Answer:
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch ~1700 cm⁻¹, N–H tetrazole absorption ~3200 cm⁻¹) .
- ¹H NMR : Identifies substituent environments (e.g., aromatic protons at δ 7.2–8.0 ppm, methylene groups adjacent to tetrazole at δ 4.0–5.0 ppm) .
- Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N percentages .
Advanced: What crystallographic strategies resolve structural ambiguities in tetrazole-containing compounds?
Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is widely used for resolving bond angles, torsion angles, and hydrogen-bonding networks. For example, SHELXL can handle high-resolution or twinned data, enabling precise determination of molecular packing in compounds like (5-methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone . Key parameters include R-factor optimization (<5%) and thermal displacement parameter refinement .
Advanced: How do substituent variations on the phenyl ring affect biological activity in tetrazole derivatives?
Answer:
Structure-Activity Relationship (SAR) studies involve systematic substitution (e.g., electron-withdrawing groups like –NO₂ or –F at para positions) and biological screening. For example:
- Antimicrobial Activity : Derivatives with 4-fluorophenyl groups show enhanced activity due to increased lipophilicity .
- Enzyme Inhibition : Docking studies (e.g., using AutoDock Vina) correlate substituent size/charge with binding affinity to target proteins .
Methodology: Synthesize analogs via stepwise substitution, screen via MIC assays or enzyme inhibition assays, and validate via computational modeling .
Basic: What analytical methods ensure purity and stability of phenyl-2H-tetrazol-5-yl-methanone derivatives?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
- Karl Fischer Titration : Quantifies residual moisture (<0.5%) to prevent hydrolysis .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition onset >200°C) .
Advanced: How can computational chemistry predict reactivity of tetrazole derivatives under varying conditions?
Answer:
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets predict frontier molecular orbitals (HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., aqueous vs. DMSO) to model solubility and degradation pathways .
Advanced: What strategies mitigate synthetic challenges in tetrazole functionalization?
Answer:
- Protecting Groups : Use tert-butyl or benzyl groups to prevent undesired side reactions at the tetrazole N–H site .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) for coupling steps .
- Catalyst Optimization : Screen ionic liquids (e.g., [BMIM][BF₄]) to enhance yields in heterocyclic ring formation .
Basic: What safety protocols are critical when handling phenyl-2H-tetrazol-5-yl-methanone derivatives?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb with vermiculite .
Advanced: How does stereoelectronic tuning of substituents influence photophysical properties?
Answer:
- Fluorescence Studies : Electron-donating groups (e.g., –OCH₃) enhance quantum yields via conjugation effects .
- UV-Vis Spectroscopy : Bathochromic shifts in λmax correlate with extended π-systems (e.g., biphenyl vs. phenyl substituents) .
Advanced: What are the limitations of current synthetic routes, and how can they be addressed?
Answer:
- Low Yields : Caused by steric hindrance in bulky aryl derivatives. Solution: Use bulky base catalysts (e.g., DBU) to improve coupling efficiency .
- Byproduct Formation : Competing N-alkylation in tetrazole reactions. Solution: Optimize solvent polarity (e.g., DMF for better regioselectivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
